molecular formula C11H29N4Ta-3 B3427937 (Tert-amylimino)tris(dimethylamino)tantalum CAS No. 629654-53-1

(Tert-amylimino)tris(dimethylamino)tantalum

Cat. No. B3427937
M. Wt: 398.32 g/mol
InChI Key: DUSOHVSMXRNSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Tert-amylimino)tris(dimethylamino)tantalum” is an organometallic compound . It has a molecular formula of C11H29N4Ta-3. This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “(Tert-amylimino)tris(dimethylamino)tantalum” is represented by the formula C11H29N4Ta-3. The exact structure would require more specific information such as bond lengths and angles, which are not available in the current data.


Physical And Chemical Properties Analysis

“(Tert-amylimino)tris(dimethylamino)tantalum” appears as a colorless solid . It has a molecular weight of 398.32 g/mol. The density is 1.43 g/cm3 . Unfortunately, the solubility in water and boiling point are not specified .

Scientific Research Applications

Plasma-Enhanced Atomic Layer Deposition of Tantalum Nitride

(Tert-amylimino)tris(dimethylamino)tantalum (TAIMATA) is used in the plasma-enhanced atomic layer deposition (PEALD) of tantalum nitride (TaN) thin films. These films are developed at 230°C using TAIMATA and hydrogen plasma. With the increase of H2 plasma power, the electrical resistivity of the films significantly improves due to enhanced crystallinity. This process highlights the application of TAIMATA in improving the adhesion properties between copper and tantalum nitride, crucial for Cu diffusion barrier performance in semiconductor devices (Lee, Park, & Kwon, 2016).

Vapor Pressures and Precursor Application

The study of vapor pressures of metalorganic precursors, including (tert-amylimino)tris(dimethylamino)tantalum, highlights its significance in chemical vapor deposition (CVD) processes. Understanding the vapor pressure is essential for optimizing the deposition conditions of thin films for electronic applications. This research provides foundational data for the application of such precursors in advanced material synthesis (Morávek, Pangrác, Fulem, Hulicius, & Růžička, 2014).

Computational Study on Metalorganic Chemical Vapor Deposition

Computational studies on the transamination of alkylamides with NH3 during metalorganic chemical vapor deposition (MOCVD) of tantalum nitride utilize (tert-amylimino)tris(dimethylamino)tantalum. These studies demonstrate the feasibility of low-temperature growth of TaN by MOCVD, facilitating the efficient removal of carbon-containing ligands and enhancing nitrogen incorporation in the resulting films. Such insights are crucial for optimizing the deposition processes for electronic materials (Won, Park, Kim, Anderson, & McElwee‐White, 2009).

Growth of Tantalum Nitride Film as a Cu Diffusion Barrier

A novel bis((2-(dimethylamino)ethyl)(methyl)amido)methyl(tert-butylimido)tantalum complex synthesized for PEALD of tantalum nitride (TaN) film demonstrates TAIMATA's application in fabricating high-density, low-impurity TaN films. These films serve as excellent Cu diffusion barriers, essential for the reliability of semiconductor devices. The research underscores TAIMATA's role in advancing material deposition technologies for electronics manufacturing (Han et al., 2016).

Safety And Hazards

The safety data sheet for “(Tert-amylimino)tris(dimethylamino)tantalum” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

dimethylazanide;2-methylbutan-2-yliminotantalum
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.3C2H6N.Ta/c1-4-5(2,3)6;3*1-3-2;/h4H2,1-3H3;3*1-2H3;/q;3*-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSOHVSMXRNSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H29N4Ta-3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylazanide;2-methylbutan-2-yliminotantalum

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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